molecular formula C6H2ClF4N B11722166 2-Chloro-3,4,5,6-tetrafluoroaniline

2-Chloro-3,4,5,6-tetrafluoroaniline

Cat. No.: B11722166
M. Wt: 199.53 g/mol
InChI Key: DCEVXDRTLUQJSC-UHFFFAOYSA-N
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Description

2-Chloro-3,4,5,6-tetrafluoroaniline is a multifunctional halogenated aniline derivative designed for advanced chemical synthesis and research applications. This compound integrates a reactive amine group with a highly electron-deficient aromatic system, due to the presence of chlorine and four fluorine atoms, making it a valuable precursor in the development of complex molecules . Its primary research value lies in its application as a key building block in pharmaceutical and agrochemical discovery. The specific substitution pattern on the benzene ring is instrumental in creating target molecules with enhanced biological activity and altered electronic properties. Researchers utilize this compound in nucleophilic substitution reactions, where the amine group and the halogen atoms can be selectively manipulated to synthesize a diverse array of substituted anilines, heterocycles, and specialized ligands . While the exact mechanism of action is target-dependent, halogenated anilines often serve as the core scaffold in molecules that interact with biological enzymes and receptors. The strong electron-withdrawing effect of the chlorine and fluorine substituents significantly influences the molecule's binding affinity and metabolic stability, which are critical parameters in drug design . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4,5,6-tetrafluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEVXDRTLUQJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3,4,5,6 Tetrafluoroaniline

Strategies for Direct Chemical Synthesis

Direct synthetic routes to 2-Chloro-3,4,5,6-tetrafluoroaniline primarily involve the manipulation of highly halogenated aromatic precursors or the selective halogenation of polyfluoroanilines.

Amination Reactions of Perhalogenated Aromatic Precursors

The introduction of an amino group onto a perhalogenated benzene (B151609) ring is a common strategy for the synthesis of polyhaloanilines. This typically involves the nucleophilic substitution of a halogen atom by an aminating agent.

The synthesis of this compound can be envisioned through the selective ammonolysis of chloropentafluorobenzene (B146365). In this reaction, one of the fluorine atoms on the chloropentafluorobenzene ring is displaced by an amino group. The regioselectivity of this substitution is crucial for obtaining the desired product. Generally, in nucleophilic aromatic substitution reactions on polyfluorinated rings, the substitution occurs preferentially at the para position to an activating group. In the case of chloropentafluorobenzene, the chlorine atom is the directing group.

While a specific, high-yield procedure for the direct ammonolysis of chloropentafluorobenzene to this compound is not extensively documented in readily available literature, the principles of ammonolysis of haloaromatic compounds are well-established. Such reactions are typically carried out under pressure and at elevated temperatures, using aqueous ammonia (B1221849) or a solution of ammonia in an organic solvent. The conditions would need to be carefully optimized to favor the substitution of the fluorine atom at the C-2 position and to minimize the formation of other isomers and by-products.

A related process involves the amination of 2,6-difluorochlorobenzene to produce 2,6-difluoroaniline (B139000), which demonstrates the feasibility of aminating a chlorinated fluoroaromatic compound. This suggests that a similar approach for chloropentafluorobenzene could be a viable, albeit potentially challenging, synthetic route.

Directed Halogenation of Polyfluoroanilines

An alternative approach to this compound involves the direct and selective chlorination of a suitable polyfluoroaniline precursor, such as 2,3,4,5-tetrafluoroaniline. The directing effect of the amino group and the existing fluorine atoms will determine the position of the incoming chlorine atom. The amino group is a strong ortho-, para-director. However, the steric hindrance and the electronic effects of the four fluorine atoms can influence the regioselectivity of the chlorination.

The use of N-chlorosuccinimide (NCS) is a common method for the chlorination of anilines under relatively mild conditions. isca.meresearchgate.net Research has shown that unprotected anilines can be regioselectively chlorinated at the para-position using copper(II) chloride in ionic liquids. beilstein-journals.org For instance, the chlorination of aniline (B41778) with NCS in acetonitrile (B52724) can lead to 2,4,6-trichloroaniline, indicating that multiple chlorinations can occur. researchgate.net

A multi-step strategy involving halogenation can also be employed. For example, the synthesis of 2-chloro- and 2,6-dichloroanilines has been achieved through a sequence of bromination, chlorination, reduction, and hydrolysis of the corresponding anilides. google.com This highlights the use of protecting groups and a series of halogenation and dehalogenation steps to achieve the desired substitution pattern.

The following table summarizes selected examples of the chlorination of substituted anilines, which provide insights into potential conditions for the directed chlorination of a tetrafluoroaniline.

Starting MaterialChlorinating AgentSolventTemperature (°C)ProductYield (%)
4-chloroacetanilideN-Chlorosuccinimide/HClH₂ONot specified2,4-dichloroacetanilideNot specified
AnilineN-ChlorosuccinimideAcetonitrileNot specified2,4,6-trichloroanilineGood
Aniline DerivativesCopper(II) chlorideIonic LiquidMildpara-chloroaniline derivativesHigh

Advanced Synthetic Approaches and Methodological Developments

Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and sustainability compared to traditional approaches.

Photoredox Catalysis in Fluorinated Aromatic Compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of C-F and C-C bonds under mild conditions. rsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of chemical transformations.

While a direct application of photoredox catalysis for the synthesis of this compound has not been specifically reported, the principles of this technology are highly relevant. For instance, photoredox catalysis has been successfully employed for the trifluoromethylation and fluorination of arenes. These reactions often proceed with high functional group tolerance and under mild reaction conditions. It is conceivable that a photoredox-catalyzed approach could be developed for the selective chlorination of a tetrafluoroaniline or for the coupling of a chlorinated fragment with a fluorinated precursor.

Domino and Cascade Reactions for Functionalized Fluoroaniline (B8554772) Construction

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecules. rsc.orgresearchgate.nete-bookshelf.denih.gov A recently developed domino reaction strategy allows for the facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. rsc.orgresearchgate.net

This metal-free, four-step domino process involves the reaction of readily available acyclic fluoro-nitrostyrenes with α,α-dicyanoolefins. The sequence proceeds through a vinylogous Michael reaction, cyclization, imine-enamine tautomerization, and finally aromatization to construct the functionalized ortho-fluoroaniline ring system in a single operation. rsc.org This methodology offers high selectivity and yields of up to 80% for a variety of substituted ortho-fluoroanilines. rsc.org

The scope of this domino reaction is broad, tolerating various substituents on the starting materials. The following table illustrates the variety of functionalized ortho-fluoroanilines that can be synthesized using this approach.

Fluoro-nitrostyrene Precursorα,α-Dicyanoolefin PrecursorProduct (Functionalized ortho-fluoroaniline)Yield (%)
(E)-1-fluoro-2-nitro-3-phenylprop-1-ene2-(4-methoxybenzylidene)malononitrile2-amino-3-fluoro-5-(4-methoxyphenyl)-[1,1'-biphenyl]-4,6-dicarbonitrile75
(E)-1-(4-chlorophenyl)-2-fluoro-3-nitroprop-2-ene2-(thiophen-2-ylmethylene)malononitrile2-amino-5-(4-chlorophenyl)-3-fluoro-4'-(thiophen-2-yl)-[1,1'-biphenyl]-4,6-dicarbonitrile68
(E)-1-fluoro-2-nitro-3-(p-tolyl)prop-1-ene2-(furan-2-ylmethylene)malononitrile2-amino-3-fluoro-5-(p-tolyl)-4'-(furan-2-yl)-[1,1'-biphenyl]-4,6-dicarbonitrile72

While this specific domino reaction leads to ortho-fluoroanilines with additional substituents, it demonstrates the power of cascade processes in constructing highly functionalized fluoroaniline scaffolds. The adaptation of such a strategy could potentially offer a novel and efficient route to compounds like this compound or its precursors.

Green Chemistry Principles in Polyfluoroaniline Synthesis

The synthesis of polyfluoroanilines, a critical class of chemical intermediates, is increasingly being scrutinized through the lens of green chemistry. This approach to chemical synthesis focuses on designing processes that minimize the use and generation of hazardous substances. Key principles of green chemistry, such as the development of solvent-free reaction conditions and the maximization of atom economy, are being actively explored to create more sustainable and efficient synthetic routes for these valuable compounds.

Development of Solvent-Free Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. In the context of polyfluoroaniline synthesis, research has moved towards solvent-free methodologies, with mechanochemistry emerging as a promising alternative.

Mechanochemical synthesis involves chemical reactions induced by mechanical energy, such as grinding, milling, or shearing, in the absence of a solvent. researchgate.net This technique offers several advantages, including reduced waste, lower energy consumption, and sometimes novel reactivity compared to traditional solution-based methods. For the synthesis of substituted anilines, mechanochemical approaches have been shown to be effective. For instance, the reaction between a substituted aniline and other reagents can be carried out in a ball mill, leading to the desired product without the need for a solvent. researchgate.net

Features of Solvent-Free Mechanochemical Synthesis for Substituted Anilines

FeatureDescriptionRelevance to Green Chemistry
No Bulk Solvent Reactions are conducted by grinding or milling solid reactants together.Eliminates waste, toxicity, and hazards associated with volatile organic solvents.
Energy Efficiency Mechanical force directly initiates chemical transformations, often at room temperature.Reduces energy costs associated with heating and refluxing solvents.
Process Simplification Product isolation is often simplified as there is no solvent to remove.Leads to less downstream processing and potential for higher throughput.
Enhanced Reactivity The formation of novel reactive intermediates can lead to different or improved reaction outcomes. researchgate.netOpens new synthetic pathways that may not be accessible in solution.
Evaluation of Atom Economy in Synthetic Pathways

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com An ideal, or 100% atom-economical, reaction incorporates all atoms from the reactants into the final product, generating no waste byproducts. rsc.org

Traditional multi-step syntheses, particularly those involving substitution and elimination reactions or the use of protecting groups, often exhibit poor atom economy. primescholars.com Evaluating the atom economy of different synthetic routes is crucial for identifying greener alternatives.

Let's consider a representative pathway for a related compound, 2,6-dichloroaniline, to illustrate the calculation of atom economy. A plausible, though not the only, synthesis could start from acetanilide.

Step 1: Bromination: Acetanilide is brominated at the para-position. C₆H₅NHCOCH₃ + Br₂ → p-BrC₆H₄NHCOCH₃ + HBr

Step 2: Dichlorination: The product is then chlorinated at the ortho positions. p-BrC₆H₄NHCOCH₃ + 2Cl₂ → 2,6-Cl₂-4-BrC₆H₃NHCOCH₃ + 2HCl

Step 3: Reductive Debromination: The bromo group is removed. 2,6-Cl₂-4-BrC₆H₃NHCOCH₃ + H₂ → 2,6-Cl₂C₆H₃NHCOCH₃ + HBr

Step 4: Hydrolysis: The acetamido group is hydrolyzed to an amino group. 2,6-Cl₂C₆H₃NHCOCH₃ + H₂O → 2,6-Cl₂C₆H₃NH₂ + CH₃COOH

Illustrative Atom Economy Calculation for a Multi-Step Dichloroaniline Synthesis

ParameterValueComment
Desired Product 2,6-Dichloroaniline (C₆H₅Cl₂N)-
Molecular Weight of Desired Product 162.02 g/molThis is the "useful" output of the reaction sequence.
Reactants Acetanilide, Bromine, Chlorine, Hydrogen, WaterThese are the inputs for the overall transformation.
Sum of Molecular Weights of Reactants 135.17 + 159.81 + 2(70.90) + 2.02 + 18.02 = 456.82 g/molRepresents the total mass of all atoms entering the process.
Byproducts Hydrobromic Acid (2 moles), Hydrochloric Acid (2 moles), Acetic AcidThese are the waste products in terms of atom economy.
Sum of Molecular Weights of Byproducts 2(80.91) + 2*(36.46) + 60.05 = 294.79 g/molThis mass is not incorporated into the desired product.
Calculated Atom Economy (162.02 / 456.82) * 100% = 35.5%Indicates that a significant portion of reactant mass is converted into waste.

This analysis highlights the inefficiency, from an atom economy perspective, of such multi-step pathways. Green chemistry encourages the development of alternative routes, such as direct C-H amination or catalysis-based methods, that can significantly improve atom economy by minimizing steps and the use of stoichiometric reagents. nih.govresearchgate.net For the synthesis of this compound, exploring direct amination of 1,2-dichloro-3,4,5,6-tetrafluorobenzene (B73055) would represent a more atom-economical approach, though it may present challenges in selectivity and reactivity.

Reactivity and Mechanistic Investigations of 2 Chloro 3,4,5,6 Tetrafluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Pathways

The highly fluorinated and chlorinated benzene (B151609) ring of 2-Chloro-3,4,5,6-tetrafluoroaniline is susceptible to nucleophilic aromatic substitution (SNAr). The regiochemical outcome of these reactions is a subject of significant interest, as it is influenced by both the inherent properties of the substrate and the reaction conditions, including the presence of catalysts.

Regioselectivity in Halogen Displacement (Fluorine vs. Chlorine)

In the absence of a catalyst, the nucleophilic attack on this compound preferentially displaces a fluorine atom. For instance, the ammonolysis of this compound without a copper(I) salt catalyst results in the exclusive formation of the corresponding fluorine substitution products. researchgate.netnih.gov This regioselectivity is attributed to the high electronegativity of the fluorine atoms, which strongly activate the aromatic ring towards nucleophilic attack. The substitution typically occurs at the positions para or ortho to the amino group, which are further activated by the electron-donating nature of the amine.

Influence of Transition Metal Catalysts on Substitution Outcomes (e.g., Copper Salts)

The regioselectivity of nucleophilic substitution can be dramatically altered by the introduction of a transition metal catalyst, most notably copper(I) salts. In the presence of a copper(I) catalyst, the ammonolysis of this compound leads to the selective replacement of the chlorine atom. researchgate.netnih.gov This catalytic aminodechlorination is a key transformation, enabling the synthesis of 2,3,5,6-tetrafluoro-1,4-phenylenediamine. researchgate.netnih.gov The mechanism is believed to involve the formation of an organocopper intermediate, which facilitates the cleavage of the C-Cl bond over the C-F bond. This catalytic pathway provides a valuable synthetic route to specific polyfluorinated diamines.

Chemical Transformations Involving the Amino Group

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization Reactions (e.g., Amide and Imine Formation)

Amide Formation: The amino group readily undergoes acylation to form amides. A common method for this transformation is the reaction with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. nih.govijpsr.info This reaction proceeds by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acyl chloride. For instance, the synthesis of N-(substituted phenyl)-2-chloroacetamides is a well-established procedure that can be adapted for this compound. nih.govijpsr.infonih.gov A related compound, 2-chloro-N-(pentafluorophenyl)acetamide, has been synthesized in high yield by reacting pentafluoroaniline with chloroacetyl chloride. chemicalbook.com

Imine Formation: The condensation of the amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The synthesis of Schiff bases from various anilines and benzaldehydes is a widely practiced reaction. nih.govresearchgate.netnih.govresearchgate.net For example, N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) has been synthesized from 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. nih.gov

Condensation Reactions

The amino group of this compound can participate in condensation reactions with difunctional compounds to form heterocyclic systems. For example, condensation with β-ketoesters or diketones can lead to the formation of quinolines or other fused ring systems, although specific examples with this particular aniline (B41778) are not extensively documented in readily available literature.

Halogen Exchange Reactions

Halogen exchange (HALEX) reactions are a powerful tool for the synthesis of fluorinated aromatic compounds. In the context of this compound, these reactions can involve the replacement of either chlorine or fluorine atoms depending on the reaction conditions and reagents.

Metal-Mediated Halogen Exchange

The transformation of an aryl halide to another via metal catalysis, often termed an aromatic Finkelstein reaction, is a well-established process in organic synthesis. organic-chemistry.orgfrontiersin.orgnih.gov These reactions are crucial for creating diverse halogenated building blocks used in pharmaceuticals and materials science. frontiersin.org Catalytic systems based on copper and palladium are most common. frontiersin.orgnih.gov For instance, the conversion of aryl bromides to aryl iodides can be effectively achieved using a catalyst system of copper(I) iodide (CuI) with a diamine ligand. organic-chemistry.orgnih.gov Similarly, nickel complexes have been employed to catalyze the exchange of aryl bromides to iodides. nih.gov

However, a specific application of these metal-mediated halogen exchange methods to this compound has not been documented in the reviewed literature. While aryl chlorides are noted as being generally less reactive than aryl bromides in these transformations, and highly fluorinated rings can exhibit unique reactivity, no experimental data for the chlorine exchange on the this compound scaffold is publicly reported. frontiersin.orgnih.gov

Mechanistic Elucidation of Halogen Exchange Processes

The mechanisms of metal-catalyzed halogen exchange reactions on aryl halides have been a subject of detailed study. For copper(I)-catalyzed systems, a commonly proposed mechanism involves the oxidative addition of the aryl halide to the copper(I) catalyst, forming a transient arylcopper(III) intermediate. frontiersin.orgnih.gov This is followed by halide exchange and subsequent reductive elimination to yield the new aryl halide and regenerate the catalyst. frontiersin.orgnih.gov The driving force for the reaction can be influenced by factors such as the precipitation of the resulting metal salt. frontiersin.org

Alternative pathways, such as those involving σ-bond metathesis or π-complexation of the metal to the aromatic ring, have also been considered for different systems. nih.gov Furthermore, density functional theory (DFT) calculations have been used to explore the mechanisms of aniline-catalyzed halogenations, though this involves aniline as a catalyst rather than a substrate for exchange. researchgate.net

Despite these general mechanistic frameworks, no studies were found that specifically investigate the mechanism of halogen exchange on this compound. The electronic effects of the four fluorine atoms and the amino group would undoubtedly influence the kinetics and thermodynamics of any proposed mechanistic step, but without experimental or computational data for this specific molecule, any discussion remains speculative.

Other Reactivity Patterns and Functional Group Interconversions

Beyond halogen exchange, polyhalogenated anilines can undergo various other transformations. General functional group interconversions are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. vanderbilt.edu For instance, the amino group of an aniline can be modified, or the halogen atoms can be replaced through nucleophilic aromatic substitution or removed via hydrodehalogenation. Patents often describe such reactions in the synthesis of complex molecules. For example, a process for making 2,6-difluoroaniline (B139000) from 1,2,3-trichlorobenzene (B84244) involves steps of fluorine exchange, selective dechlorination (removal of a chlorine atom using H₂ and a palladium catalyst), and amination. google.com Another patent describes a hydrogenation step to remove a bromine atom from a bromofluoroaniline derivative. google.com

The introduction of other functional groups, such as the trifluoromethyl group, is also an area of active research, often utilizing copper catalysis. beilstein-journals.org However, the literature search did not uncover any specific examples of these or other functional group interconversions being applied to this compound.

Spectroscopic and Structural Elucidation of 2 Chloro 3,4,5,6 Tetrafluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and spatial arrangement of atoms within a molecule can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift of the amino (-NH₂) protons and any aromatic protons can confirm the aniline (B41778) structure. In the case of highly substituted anilines, the aromatic region of the spectrum can be simplified.

For instance, in the spectrum of 2,4,6-trifluoroaniline , the aromatic protons appear as a triplet at approximately 6.62 ppm. The amino group protons typically appear as a broad singlet, as seen at 3.55 ppm for 2,4,6-trifluoroaniline. For 2-chloro-4-fluoroaniline , the aromatic protons are observed at chemical shifts of 6.991, 6.781, and 6.647 ppm, with the amino protons appearing as a broad signal at 3.9 ppm. The spectra of various other substituted anilines, such as 2-chloroaniline and aniline itself, show characteristic patterns for their respective proton environments.

The following table summarizes representative ¹H NMR data for derivatives of 2-Chloro-3,4,5,6-tetrafluoroaniline.

Compound NameSolventChemical Shift (ppm)
2,4,6-Trifluoroaniline CDCl₃6.628 (t, 2H, Ar-H), 3.55 (br s, 2H, NH₂)
2-Chloro-4-fluoroaniline CDCl₃6.991 (dd), 6.781 (ddd), 6.647 (dd), 3.9 (br s, NH₂)
2-Chloroaniline CDCl₃7.22, 7.03, 6.72, 6.67 (Ar-H), 3.92 (br s, NH₂)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) is used to determine the number and electronic environment of carbon atoms in a molecule. The carbon atom attached to the amino group (C-N) and those bonded to halogen atoms (C-Cl, C-F) exhibit characteristic chemical shifts. The large electronegativity of fluorine results in significant C-F coupling, which can be observed in the ¹³C NMR spectrum.

The table below presents ¹³C NMR data for related aniline derivatives.

Compound NameSolventChemical Shift (ppm)
2-Chloroaniline DMSO-d₆143.1 (C-N), 129.1, 127.4, 119.1 (C-Cl), 116.1, 115.1
2,4,6-Trichloroaniline -Data available
2,5-Difluoroaniline CDCl₃Theoretical and experimental data have been studied

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing detailed information about the fluorine substituents on the aromatic ring.

For a compound like this compound, one would expect to see four distinct signals in the ¹⁹F NMR spectrum, corresponding to the four non-equivalent fluorine atoms. The coupling between these fluorine atoms (F-F coupling) and between fluorine and hydrogen atoms (H-F coupling) would provide crucial information for assigning each signal to a specific fluorine atom on the benzene (B151609) ring. For example, studies on the metabolism of 3-chloro-4-fluoroaniline utilized ¹⁹F-NMR to detect and quantify its metabolites, demonstrating the technique's utility.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. In the context of this compound and its derivatives, key vibrational modes include the N-H stretches of the amino group, C-N stretching, C-C stretching of the aromatic ring, and the C-F and C-Cl stretching vibrations.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. For example, in aniline, these are observed at 3422 cm⁻¹ (symmetric) and 3508 cm⁻¹ (antisymmetric). The C-F stretching vibrations in fluoroaromatic compounds give rise to strong absorptions in the 1100-1400 cm⁻¹ region. The C-Cl stretch is typically found at lower wavenumbers, in the 600-800 cm⁻¹ range.

The FT-IR spectrum of 2,3,5,6-tetrafluoroaniline (B1293806) has been recorded and shows characteristic absorption bands for the N-H, C-H, C-C, and C-F vibrations. Similarly, IR spectra for 2-chloroaniline and 2,4,6-trichloroaniline are available and provide reference data for the vibrations involving the chloro-substituted aniline ring.

The following table lists some characteristic FT-IR absorption bands for related aniline derivatives.

Compound NameN-H stretch (cm⁻¹)C-F stretch (cm⁻¹)Aromatic C=C stretch (cm⁻¹)
Aniline 3508, 3422-~1600
2,3,5,6-Tetrafluoroaniline Data availableData availableData available
2-Chloro-4-nitroaniline Data available-Data available

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often give strong signals in Raman spectra.

For aromatic compounds, the ring stretching vibrations are usually strong in both IR and Raman spectra. The C-Cl and C-F stretching vibrations are also observable in Raman spectra. For instance, a combined FT-IR and Raman spectroscopic study has been conducted on 2,5-difluoroaniline , where fundamental vibrations were assigned based on potential energy distribution (PED) calculations. Similar detailed studies on compounds like 2-chloro-4-nitroaniline and 2-chloro-5-fluoro phenol have utilized Raman spectroscopy to complement FT-IR data for a complete vibrational analysis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of halogenated anilines, including this compound, are characterized by transitions within the aromatic ring, which are influenced by the electronic effects of the substituents. The amino (-NH₂) group acts as an electron-donating group, increasing the electron density on the benzene ring, particularly at the ortho and para positions. byjus.com This generally leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The presence of multiple fluorine atoms and a chlorine atom, which are electron-withdrawing, also significantly impacts the electronic transitions. These halogen substituents can influence the energy levels of the molecular orbitals involved in the π → π* transitions. The position of the halogen substituents on the aniline ring affects intermolecular interactions, which can also be reflected in their UV-Vis spectra. researchgate.net For instance, in ortho-halogenated anilines, the amino group can act as both a hydrogen bond donor and acceptor, leading to stronger intermolecular interactions compared to their para-substituted counterparts. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Halogenated Anilines

Please note: Specific data for this compound was not found. The table below is illustrative of typical data for related compounds.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
AnilineWater230, 2808600, 1430[Generic Textbook Data]
2,5-dichloroanilineVarious-- researchgate.net
2,5-difluoroanilineVarious-- researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. nih.gov

The fragmentation of halogenated anilines under electron ionization (EI) typically involves several key pathways:

Loss of Halogen: A common fragmentation pathway involves the cleavage of the carbon-halogen bond. nih.gov For this compound, this could involve the loss of a chlorine radical (Cl•) or a fluorine radical (F•). The presence of chlorine is often indicated by a characteristic M+2 isotopic peak, due to the natural abundance of the ³⁷Cl isotope, which is approximately one-third that of the ³⁵Cl isotope. libretexts.orgyoutube.com

Loss of HCN: Another typical fragmentation for anilines is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion.

Ring Fragmentation: The aromatic ring can also undergo fragmentation, leading to smaller charged species.

Table 2: Predicted Fragmentation Data for this compound

This table is predictive and based on general fragmentation patterns of halogenated anilines.

Fragment Ionm/z (for ³⁵Cl)Proposed Structure/Loss
[M]⁺214.97Molecular Ion
[M+2]⁺216.97Isotopic peak for ³⁷Cl
[M-Cl]⁺180.00Loss of Chlorine radical
[M-HF]⁺194.97Loss of Hydrogen Fluoride
[M-HCN]⁺187.97Loss of Hydrogen Cyanide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, the structures of several related halogenated aniline derivatives have been determined. iucr.orgnih.govacs.org

These studies reveal important insights into the solid-state packing and intermolecular forces. For instance, in the crystal structures of many aniline derivatives, hydrogen bonding involving the amino group (N-H···N or N-H···O) is a dominant feature, often leading to the formation of infinite chains or sheets. iucr.orgnih.gov In polyhalogenated anilines, halogen bonding (e.g., C-X···N or C-X···X) can also play a significant role in directing the crystal packing. nih.govacs.org

The crystal structure of 2,3,4,5,6-pentafluoroaniline (B1217426) shows that the nitrogen atom of the amino group is slightly pyramidalized. researchgate.net The packing is governed by N-H···F hydrogen bonds and interactions between fluorine atoms and the perfluorophenyl ring. researchgate.net Similarly, in 2,4,6-trifluoroaniline, the molecules are connected into sheets by hydrogen bonds between the fluorine and amino groups. nih.gov It is expected that the crystal structure of this compound would also be heavily influenced by a combination of N-H···F and potentially N-H···Cl hydrogen bonds, as well as halogen-halogen interactions.

Table 3: Representative Crystallographic Data for Halogenated Anilines

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,4-Dibromo-6-chloroaniline--N-H···N hydrogen bonds iucr.org
N-acetyl-4-bromo-2,6-dichloroanilineMonoclinicC2/cN-H···O hydrogen bonds iucr.org
2,3,5,6-Tetrafluoro-4-bromoaniline--N-H···N hydrogen bonds, Br···N halogen bonds nih.govacs.org
2,4,6-TrifluoroanilineOrthorhombicPna2₁N-H···F and N-H···N hydrogen bonds nih.gov
2,3,4,5,6-PentafluoroanilineMonoclinicCcN-H···F hydrogen bonds, C-F···π interactions researchgate.net

Computational and Theoretical Studies on 2 Chloro 3,4,5,6 Tetrafluoroaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and spatial arrangement of 2-chloro-3,4,5,6-tetrafluoroaniline. These calculations employ various levels of theory to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. These calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the amino (-NH₂) and chloro (-Cl) substituents relative to the ring.

Conformational analysis using DFT would investigate the rotational barrier of the amino group. By calculating the energy at different dihedral angles of the H-N-C-C bond, a potential energy surface can be mapped out. This analysis helps identify the lowest energy (most stable) conformation and any transitional states. For substituted anilines, intramolecular hydrogen bonding between the amino hydrogens and adjacent fluorine or chlorine atoms can influence the preferred conformation, and DFT is an effective tool for studying these weak interactions.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.739 C-C-Cl 120.5
C-N 1.402 C-C-N 121.0
C-F 1.350 H-N-H 112.0
N-H 1.015 C-N-H 115.0

Note: This table is illustrative and represents typical data obtained from DFT calculations for similar halogenated anilines.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide an alternative, often more computationally intensive, approach to calculating molecular properties from first principles. For this compound, ab initio calculations can be used to determine properties such as the dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics. While DFT methods are generally sufficient for geometry optimization, ab initio methods can offer a higher level of accuracy for electronic properties.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of a set of molecular orbitals that extend over the entire molecule. youtube.com Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity. youtube.comwikipedia.org

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed over the fluorinated benzene ring, indicating its electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more reactive. FMO analysis is instrumental in predicting how the molecule will interact with other reagents in chemical reactions. youtube.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Note: These values are illustrative and represent typical outputs from FMO analysis of similar compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to account for anharmonicity and systematic errors in the computational method. The predicted spectra can aid in the assignment of vibrational modes observed in experimental FTIR and FT-Raman spectra. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹³C and ¹H NMR chemical shifts. researchgate.net These predictions are valuable for interpreting experimental NMR data and confirming the chemical environment of each atom in the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Theoretical Investigations of Intermolecular and Intramolecular Interactions

The behavior of this compound in the solid state and in solution is governed by a network of intermolecular and intramolecular interactions. Computational methods can probe these non-covalent interactions in detail. researchgate.netnih.gov

Intramolecularly, the interaction between the amino group's hydrogen atoms and the adjacent chlorine or fluorine atoms can be studied. This can lead to the formation of weak hydrogen bonds that influence the molecule's conformation.

Intermolecularly, in the solid state, molecules of this compound can interact through hydrogen bonding (N-H···F or N-H···N), halogen bonding (C-Cl···N or C-F···N), and π-π stacking interactions between the aromatic rings. researchgate.net Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these interactions, providing insight into the crystal packing and solid-state properties of the compound.

Advanced Applications of 2 Chloro 3,4,5,6 Tetrafluoroaniline in Chemical Sciences

Role as a Key Intermediate in Organic Synthesis

2-Chloro-3,4,5,6-tetrafluoroaniline is a pivotal precursor in the construction of a variety of complex organic molecules. The presence of the amine group, alongside the heavily halogenated aromatic ring, provides multiple reactive sites for a diverse range of chemical transformations.

Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., Quinolines, Thiadiazines, Imidazolium (B1220033) Salts)

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. While direct examples of the use of this compound in the synthesis of all the below-mentioned heterocycles are not extensively documented in publicly available literature, its chemical structure is highly amenable to established synthetic routes for these compounds.

Quinolines: The synthesis of quinoline (B57606) frameworks often relies on condensation reactions between anilines and α,β-unsaturated carbonyl compounds or their equivalents. Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational for creating the quinoline core. pharmaguideline.comorganic-chemistry.orgiipseries.orgias.ac.in The amino group of this compound can act as the key nucleophile in these cyclization strategies. The resulting polyhalogenated quinolines would be expected to exhibit unique physicochemical properties due to the strong electron-withdrawing nature of the fluorine and chlorine substituents, making them interesting targets for medicinal chemistry and materials science. pharmaguideline.com For instance, the general synthesis of fluorinated quinoline analogs often starts from a corresponding fluoroaniline (B8554772), which undergoes cyclization to form the quinoline ring. researchgate.netmdpi.com

Thiadiazines: Thiadiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. organic-chemistry.org The synthesis of thiadiazine derivatives can involve the reaction of substituted anilines with various sulfur-containing reagents. Although specific examples utilizing this compound are not prominent, the general synthetic strategies suggest its potential as a precursor.

Imidazolium Salts: Imidazolium salts are widely recognized as ionic liquids and precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. iipseries.orgresearchgate.netbldpharm.com The synthesis of N-aryl imidazolium salts typically involves the N-arylation of imidazole, followed by quaternization. This compound could be utilized in the initial N-arylation step, leading to highly fluorinated imidazolium salts with potentially enhanced stability and unique catalytic activities.

Synthesis of Fluorinated Analogs of Bioactive Molecules

The introduction of fluorine into bioactive molecules is a widely used strategy to enhance their metabolic stability, binding affinity, and lipophilicity. The heavily fluorinated phenyl ring of this compound makes it an attractive starting material for the synthesis of novel fluorinated analogs of existing drugs and other bioactive compounds. researchgate.netekb.eg For example, various substituted chloro-fluoro anilines are key intermediates in the synthesis of compounds with potential applications as antiviral and anticancer agents. nih.govnih.gov The unique substitution pattern of this compound can lead to the development of new chemical entities with improved pharmacological profiles.

Applications in Advanced Materials Science Research

The field of materials science continuously seeks novel molecular components to create materials with tailored properties. The high fluorine content of this compound makes it a prime candidate for the development of advanced polymers and functional materials with desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

Development of Fluorinated Polymers (e.g., Polyanilines)

Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The properties of polyaniline can be significantly modified by introducing substituents onto the aromatic ring. The polymerization of fluorinated anilines leads to polymers with altered electronic properties, solubility, and morphology.

While the polymerization of this compound is not extensively detailed, studies on the closely related 2,3,5,6-tetrafluoroaniline (B1293806) provide valuable insights. The electropolymerization of 2,3,5,6-tetrafluoroaniline yields poly(2,3,5,6-tetrafluoroaniline) (PTFANI). researchgate.net Unlike traditional polyaniline, PTFANI is a poorly conductive material. researchgate.net The presence of the highly electronegative fluorine atoms is thought to hinder the formation of the conductive, doped state typically observed in polyaniline in acidic media. researchgate.net This highlights the profound impact of extensive fluorination on the electronic properties of the resulting polymer.

Table 1: Comparison of Properties of Related Polyanilines

Polymer Monomer Key Properties Potential Applications
Polyaniline (PANI) Aniline (B41778) Electrically conducting, good environmental stability Sensors, anti-corrosion coatings, secondary batteries

Functional Materials Development and Design

The unique electronic nature of this compound makes it a valuable component in the design of various functional materials. Fluorinated anilines are used in the synthesis of materials for applications in organic light-emitting diodes (OLEDs) and as active pharmaceutical ingredients (APIs). ossila.com For example, 3,4,5-trifluoroaniline (B67923) is used to synthesize capsid assembly modulators for inhibiting hepatitis B virus replication and in the formation of quasi-2D perovskite films for OLEDs. ossila.com The highly halogenated nature of this compound suggests its potential use in creating materials with low surface energy, high thermal stability, and specific optoelectronic characteristics.

Research into Optoelectronic Materials and Nonlinear Optical Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. The design of organic NLO materials often focuses on creating molecules with a strong donor-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer.

The aniline moiety in this compound can act as an electron-donating group, while the heavily fluorinated and chlorinated ring acts as a strong electron-withdrawing system. This inherent "push-pull" character, which can be further enhanced by chemical modification, makes derivatives of this compound promising candidates for NLO materials. frontiersin.org Computational and experimental studies on other halogenated anilines have demonstrated their potential for NLO applications. The high degree of fluorination in derivatives of this compound is expected to contribute significantly to their hyperpolarizability, a key parameter for NLO activity.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Quinolines
Thiadiazines
Imidazolium Salts
Poly(2,3,5,6-tetrafluoroaniline)
Polyaniline
3,4,5-Trifluoroaniline
Aniline

Q & A

Q. What are the established synthetic routes for preparing 2-Chloro-3,4,5,6-tetrafluoroaniline?

The synthesis of halogenated tetrafluoroanilines typically involves nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling. For example:

  • Bromine-to-thiol substitution : A brominated precursor (e.g., 2-bromo-3,4,5,6-tetrafluoroaniline) can react with a thiol source (e.g., cuprous 1-propanethiolate) in DMF at 120°C with Cs₂CO₃ as a base .
  • Chlorination strategies : While direct evidence is limited, analogous chloro-fluoroanilines (e.g., 3-chloro-4-fluoroaniline) are synthesized via diazotization followed by Sandmeyer reactions or halogen exchange under controlled conditions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substitution patterns and fluorine environments.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected ~197.5 g/mol for C₆H₃ClF₄N).
  • X-ray crystallography : For structural confirmation, as demonstrated for related tetrafluoroaniline derivatives in macrocycle synthesis .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats. Avoid inhalation of dust or vapors.
  • Ventilation : Work in a fume hood to minimize exposure.
  • Storage : Keep in a cool, dry place away from oxidizing agents. Refer to safety data sheets (SDS) of structurally similar anilines (e.g., 3,5-dichloro-2,4-difluoroaniline) for guidance .

Advanced Research Questions

Q. How does the chloro substituent at the 2-position influence reactivity in substitution reactions?

The chloro group is electron-withdrawing, activating the aromatic ring for nucleophilic substitution at adjacent positions. For example:

  • Competing pathways : In NAS reactions, the chloro group may direct incoming nucleophiles to specific positions (e.g., para or meta to Cl), depending on reaction conditions.
  • Steric effects : The bulky chloro substituent can hinder access to certain positions, as seen in the synthesis of 3,4,5,6-tetrafluoro-2-propylthioaniline via bromine substitution .

Q. Can this compound be used to synthesize imide-linked macrocycles?

Yes. Analogous tetrafluoroanilines (e.g., 2,3,5,6-tetrafluoroaniline) undergo condensation with isophthaloyl dichloride to form "4 + 4" macrocycles. The chloro substituent may modulate reactivity or steric interactions during cyclization .

Q. How can researchers resolve contradictions in reaction yields reported for halogen exchange reactions?

  • Control experiments : Vary catalysts (e.g., Cu vs. Pd), solvents (DMF vs. THF), and bases (Cs₂CO₃ vs. K₂CO₃) to optimize conditions.
  • Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., dehalogenation or over-substitution).
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to pinpoint rate-limiting steps .

Q. What role does this compound play in synthesizing fluorinated azobenzenes?

Polyfluorinated anilines are precursors to fluorinated azobenzenes via oxidative coupling. For example:

  • Mechanochemical synthesis : Under solvent-free conditions, this compound could dimerize to form chloro-tetrafluoroazobenzene, leveraging fluorine’s electron-withdrawing effects to stabilize the azo bond .

Methodological Notes

  • Synthetic optimization : For NAS reactions, pre-dry reagents (e.g., DMF over molecular sieves) to minimize hydrolysis.
  • Data validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts).
  • Contradiction management : Replicate published protocols with precise stoichiometry and purity controls to validate results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.